molecular formula C10H5ClN2O B1347961 4-Chlorobenzofuro[3,2-d]pyrimidine CAS No. 39876-88-5

4-Chlorobenzofuro[3,2-d]pyrimidine

Cat. No. B1347961
CAS RN: 39876-88-5
M. Wt: 204.61 g/mol
InChI Key: ABRHSRPOYMSBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzofuro[3,2-d]pyrimidine is a chemical compound with the CAS Number 39876-88-5 . It has a molecular weight of 204.62 . The IUPAC name for this compound is 4-chloro1benzofuro[3,2-d]pyrimidine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chlorobenzofuro[3,2-d]pyrimidine is 1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

As per the available data, 2-substituted 4-chlorobenzofuro pyrimidine reacts with hydrazine hydrate to give the corresponding hydrazides . Further treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone affords 4-pyrazolyl benzofuro pyrimidines .


Physical And Chemical Properties Analysis

4-Chlorobenzofuro[3,2-d]pyrimidine is a solid at room temperature . It has a boiling point of 146°C . The compound has a molecular weight of 204.62 .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

4-Chlorobenzofuro[3,2-d]pyrimidine serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in medicinal chemistry and drug discovery. Its reactivity allows for the annellation of various systems onto pyrrolo[2,3-d]pyrimidines, facilitating the development of potential antibacterial agents. Specifically, the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from 4-chloropyrrolo[2,3-d]pyrimidines underscores the versatility of this compound in generating bioactive molecules for biological screening (Dave & Shah, 2002).

Regioselective Cross-Coupling Reactions

The compound also enables the development of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines through regioselective cross-coupling reactions. This innovative synthetic approach highlights the compound's role in creating bis-functionalized pyrimidine series with potential applications in pharmacology and material science. The selective functionalization achieved through this method opens avenues for the synthesis of complex molecules with precise structural attributes (Tikad et al., 2007).

Antimicrobial Activity

Research into pyrimidine derivatives, including those derived from 4-Chlorobenzofuro[3,2-d]pyrimidine, has shown promising antimicrobial activity. This application is significant in the search for new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance. The ability to synthesize novel pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showcases the potential of 4-Chlorobenzofuro[3,2-d]pyrimidine in contributing to the development of new antimicrobial strategies (Sayed et al., 2006).

Antiviral and Anticancer Research

The compound has been used in the synthesis of poly-substituted pyrimidine derivatives exhibiting significant antiviral activity, particularly against tobacco mosaic virus (TMV), highlighting its potential in agricultural and plant virus control. Additionally, some pyrido[3,4-d]pyrimidine derivatives synthesized from 4-Chlorobenzofuro[3,2-d]pyrimidine have shown selective activities against cancer cell lines, indicating their promise as anticancer agents. This research underscores the compound's relevance in developing therapeutic agents with specific biological activities (Wei, 2011; Wei & Malhotra, 2012).

Material Science Applications

Furthermore, 4-Chlorobenzofuro[3,2-d]pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, indicating their utility in optoelectronics and photonics. The exploration of thiopyrimidine derivatives for NLO applications reflects the growing interest in harnessing organic molecules for technological advancements in material sciences. The comparison between theoretical and experimental studies on NLO properties highlights the compound's potential in developing new materials for optical and electronic applications (Hussain et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

4-chloro-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHSRPOYMSBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346063
Record name 4-chlorobenzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzofuro[3,2-d]pyrimidine

CAS RN

39876-88-5
Record name 4-chlorobenzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.23 mL, 3.1 mmol) is added dropwise to a solution of (COCl)2 (0.28 mL, 3.1 mmol) in 1,2-dichloroethane (15 mL) at 25° C. After gas evolution ceases, 3H-benzofurano[3,2-d]pyrimid-4-one (113 mg, 0.61 mmol) is added. The resulting mixture is heated at reflux for 1 h. After the reaction has cooled to 25° C., water is added and the resulting mixture is extracted with CHCl3. The combined extracts are washed with water, saturated brine and dried (MgSO4). The solvent is removed under reduced pressure to give 4-chlorobenzofurano[3,2-d]pyrimidine (116 mg, 93%) as a yellow solid. 1H NMR (DMSO) δ9.08 (1H, s), 8.30 (1H, d. J=8.1 Hz), 8.02 (1H, d, J=8.5 Hz), 7.90, (1H, dt, Jd=1.3 Hz, Jt=7.1 Hz), 7.64 (1H, dt, Jd=1.0 Hz, Jt=7.8 Hz).
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzofuro[3,2-d]pyrimidine
Reactant of Route 2
4-Chlorobenzofuro[3,2-d]pyrimidine

Citations

For This Compound
6
Citations
R Basawaraj, O Khandre, SS Sangapure - 2011 - gukir.inflibnet.ac.in
2-(4-Nitrophenyl)-3,4-dihydro-4-oxobenzofuro [3,2-d] pyrimidine 2 was prepared by the reaction of 3-amino-2-benzofurancarboxamide 1 with 4-nitrobenzaldehyde in presence of …
Number of citations: 0 gukir.inflibnet.ac.in
SS SANGAPURE, A YS - 1977 - pascal-francis.inist.fr
STUDIES ON BENZOFURANS. II. NUCLEOPHILIC DISPLACEMENT REACTIONS OF 4-CHLOROBENZOFURO-(3,2-D) PYRIMIDINE. CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic …
Number of citations: 0 pascal-francis.inist.fr
K Sasaki, Y Tashima, T Nakayama… - Journal of heterocyclic …, 1991 - Wiley Online Library
Synthesis of [1]benzothieno[2′,3′:4,5]furo[3,2‐d]pyrimidines is described. Antidepressive evaluation of these compounds and their precursors were screened by inhibitory action of …
Number of citations: 14 onlinelibrary.wiley.com
S Janowska, A Paneth, M Wujec - Molecules, 2020 - mdpi.com
During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents. One …
Number of citations: 50 www.mdpi.com
AM Jones, IM Westwood, JD Osborne, TP Matthews… - researchgate.net
Supporting Information Page 1 1 Supporting Information Fragment-based screening applied to a highly flexible target: Insights and challenges towards the inhibition of HSP70 isoforms …
Number of citations: 2 www.researchgate.net
SS Sangapure, YS Agasimundin - Chemischer …, 1977 - Wiley Online Library
Number of citations: 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.